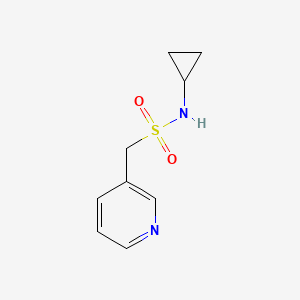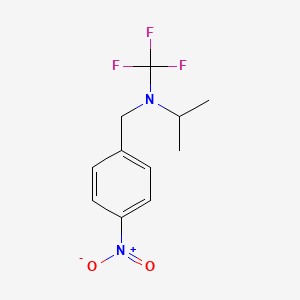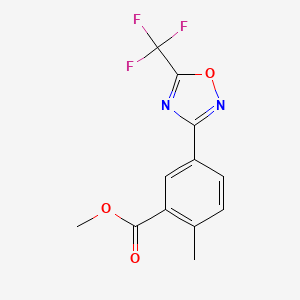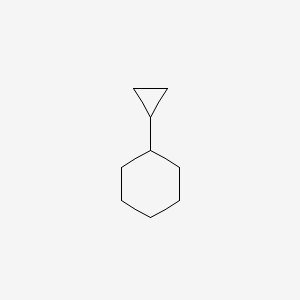
Cyclohexane, cyclopropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropylcyclohexane is an organic compound with the molecular formula C9H16. It consists of a cyclohexane ring attached to a cyclopropyl group. This compound is part of the cycloalkane family, which are hydrocarbons containing carbon atoms arranged in a ring structure. Cyclopropylcyclohexane is known for its unique structural properties due to the presence of both three-membered and six-membered rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropylcyclohexane can be synthesized through various methods. One common approach involves the reaction of cyclohexylmagnesium bromide with cyclopropyl bromide under anhydrous conditions. This Grignard reaction typically requires the use of an inert atmosphere, such as nitrogen, and anhydrous ether as a solvent. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In industrial settings, cyclopropylcyclohexane can be produced through catalytic hydrogenation of cyclopropylbenzene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the aromatic ring of cyclopropylbenzene into a saturated cyclohexane ring, resulting in the formation of cyclopropylcyclohexane.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropylcyclohexane undergoes various chemical reactions, including:
Oxidation: Cyclopropylcyclohexane can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid. This reaction typically leads to the formation of cyclohexanone and cyclopropylcarboxylic acid.
Reduction: Reduction of cyclopropylcyclohexane can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. This reaction results in the formation of cyclohexane and cyclopropane.
Substitution: Cyclopropylcyclohexane can undergo substitution reactions with halogens, such as chlorine or bromine, in the presence of light or a radical initiator. This reaction leads to the formation of halogenated cyclopropylcyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated temperature and pressure.
Substitution: Chlorine or bromine, light or radical initiator, room temperature.
Major Products Formed
Oxidation: Cyclohexanone, cyclopropylcarboxylic acid.
Reduction: Cyclohexane, cyclopropane.
Substitution: Halogenated cyclopropylcyclohexane derivatives.
Aplicaciones Científicas De Investigación
Cyclopropylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cycloalkanes. Its unique structure makes it an interesting subject for theoretical and computational chemistry studies.
Biology: Cyclopropylcyclohexane derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of cyclopropylcyclohexane derivatives as potential drug candidates for various diseases.
Industry: Cyclopropylcyclohexane is used as an intermediate in the synthesis of other complex organic compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of cyclopropylcyclohexane and its derivatives depends on the specific application and target
Enzyme Inhibition: Cyclopropylcyclohexane derivatives can inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: Some derivatives may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
DNA Interaction: Certain cyclopropylcyclohexane derivatives can interact with DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Cyclopropylcyclohexane can be compared with other cycloalkanes, such as cyclopropane, cyclobutane, cyclopentane, and cyclohexane. While all these compounds share the characteristic of having carbon atoms arranged in a ring, cyclopropylcyclohexane is unique due to the presence of both three-membered and six-membered rings. This structural feature imparts distinct chemical and physical properties to cyclopropylcyclohexane, making it a valuable compound for various research applications.
Similar Compounds
Cyclopropane: C3H6
Cyclobutane: C4H8
Cyclopentane: C5H10
Cyclohexane: C6H12
Cyclopropylcyclohexane stands out due to its combination of ring sizes, which influences its reactivity and stability compared to other cycloalkanes.
Propiedades
Número CAS |
32669-86-6 |
|---|---|
Fórmula molecular |
C9H16 |
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
cyclopropylcyclohexane |
InChI |
InChI=1S/C9H16/c1-2-4-8(5-3-1)9-6-7-9/h8-9H,1-7H2 |
Clave InChI |
WVCCJPYDXBIIIJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


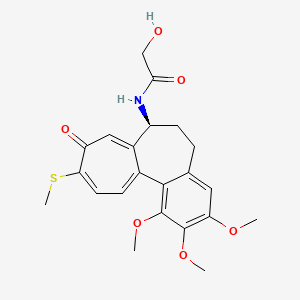
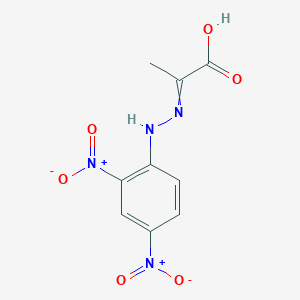
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate](/img/structure/B13966301.png)
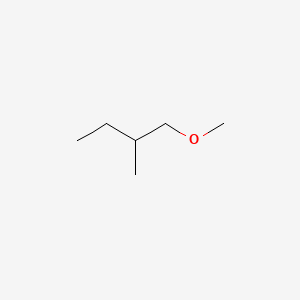
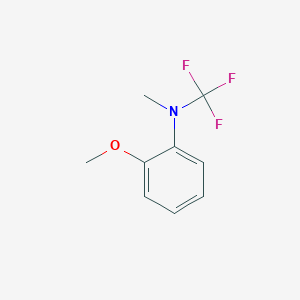
![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane](/img/structure/B13966318.png)
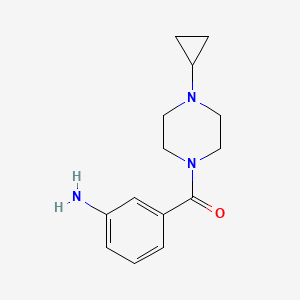
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13966331.png)
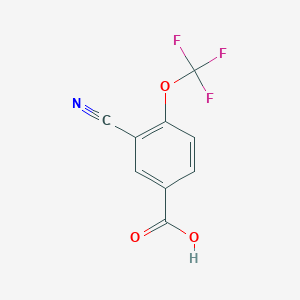

![Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)
